
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorophenyl group, and a tert-butoxycarbonyl-protected hydrazine moiety. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the tert-butoxycarbonyl-protected hydrazine: This step involves the reaction of hydrazine with di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected hydrazine.
Introduction of the fluorophenyl group: The protected hydrazine is then reacted with a fluorophenyl derivative, such as 2-fluorobenzoyl chloride, to form the corresponding hydrazine derivative.
Boronic acid formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the hydrazine moiety can produce amine derivatives.
Scientific Research Applications
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for therapeutic and diagnostic purposes.
Industry: The compound can be utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism
Properties
Molecular Formula |
C12H16BFN2O5 |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
[2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O5/c1-12(2,3)21-11(18)16-15-10(17)7-4-5-9(14)8(6-7)13(19)20/h4-6,19-20H,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
NDGPGUVEZBYEKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NNC(=O)OC(C)(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


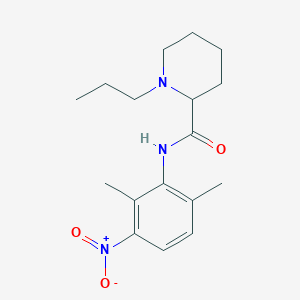
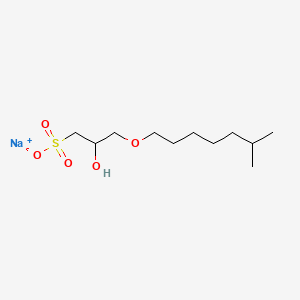
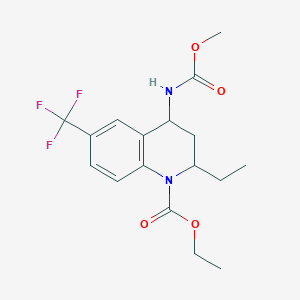
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)



![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
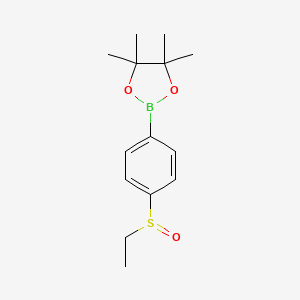

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)
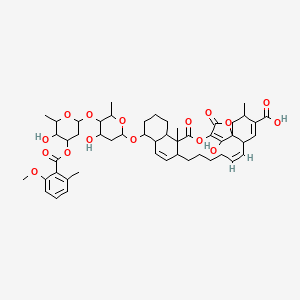
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
